molecular formula C17H15N3O B6577095 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1209359-89-6

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No. B6577095
CAS RN: 1209359-89-6
M. Wt: 277.32 g/mol
InChI Key: OZHPBEAEJZKALX-UHFFFAOYSA-N
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Description

“2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” would likely involve a pyrazole ring attached to phenyl groups and an acetamide group. Pyrazole is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” would depend on the specific conditions and reagents used. Generally, pyrazole compounds can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” would depend on its specific structure. Generally, pyrazole compounds are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Therapeutic Potential

Imidazole containing compounds, such as “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide”, have a broad range of chemical and biological properties. They are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antitubercular Activity

Compounds similar to “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” have shown potent antitubercular activity against Mycobacterium tuberculosis strain .

Antileishmanial Activity

Pyrazole-bearing compounds, like “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide”, have demonstrated potent antileishmanial activities. For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same compounds have also shown significant antimalarial activities. Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Transition-Metal Chemistry

These heterocycles have found applications in transition-metal chemistry as an analytical reagent, ligand used for complexation with metals, and as antioxidant additives to fuels .

Fungicide

Compounds similar to “2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide” have been used as fungicides to control major plant pathogens .

Biological Evaluation

These compounds have been screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) .

properties

IUPAC Name

2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(12-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)16-10-11-18-20-16/h1-11H,12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHPBEAEJZKALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylacetamide

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